molecular formula C13H18N4 B249315 1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine

1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine

Cat. No. B249315
M. Wt: 230.31 g/mol
InChI Key: TWYNWMMHDUDLKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. This compound is also known as JB-93182 and has a molecular formula of C15H20N4.

Mechanism of Action

The mechanism of action of 1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine is complex and not fully understood. However, it is believed to act as a modulator of neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has been shown to increase the release of these neurotransmitters, leading to increased synaptic transmission and enhanced neuronal activity.
Biochemical and Physiological Effects:
1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects, including increased synaptic transmission, enhanced neuronal activity, and modulated neurotransmitter systems. This compound has also been shown to have anxiolytic and antidepressant effects, as well as potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine in lab experiments is its potential as a modulator of neurotransmitter systems, making it a valuable tool for studying the effects of these systems on various physiological and behavioral processes. However, one of the main limitations of using this compound is its complex mechanism of action, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine. One area of research is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another area of research is the investigation of the potential neuroprotective effects of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its role in modulating neurotransmitter systems.

Synthesis Methods

The synthesis of 1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine involves a multistep process that starts with the reaction of 2-nitroaniline with ethylene glycol in the presence of sulfuric acid to form 2-nitrophenyl ethylene glycol ether. This intermediate is then reduced with hydrogen gas in the presence of palladium on carbon to form 2-phenylethanol. The next step involves the reaction of 2-phenylethanol with 1-pyrrolidine in the presence of potassium carbonate to form 1-(2-hydroxyethyl)pyrrolidine. Finally, this intermediate is reacted with 2-aminobenzimidazole in the presence of triethylamine to form 1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine.

Scientific Research Applications

1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, this compound has been studied for its potential as a modulator of neurotransmitter systems, including dopamine, serotonin, and norepinephrine. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various disorders, including anxiety, depression, and addiction.

properties

Product Name

1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

1-(2-pyrrolidin-1-ylethyl)benzimidazol-2-amine

InChI

InChI=1S/C13H18N4/c14-13-15-11-5-1-2-6-12(11)17(13)10-9-16-7-3-4-8-16/h1-2,5-6H,3-4,7-10H2,(H2,14,15)

InChI Key

TWYNWMMHDUDLKS-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCN2C3=CC=CC=C3N=C2N

Canonical SMILES

C1CCN(C1)CCN2C3=CC=CC=C3N=C2N

Origin of Product

United States

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